

What is Cabazitaxel-d6 and its primary use in research

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Compound of Interest

Compound Name: Cabazitaxel-d6

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Cabazitaxel-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Cabazitaxel-d6**, a deuterated analogue of the potent chemotherapeutic agent Cabazitaxel. This document details its primary application in research, presents key quantitative data, and outlines experimental protocols for its use. Furthermore, it visualizes complex biological and experimental processes through detailed diagrams to facilitate a deeper understanding for scientific and drug development professionals.

Introduction to Cabazitaxel-d6

Cabazitaxel-d6 is a stable, isotopically labeled form of Cabazitaxel, where six hydrogen atoms have been replaced with deuterium. This modification results in a molecule with a higher molecular weight than its parent compound but with identical chemical properties in biological systems.

The primary and critical use of **Cabazitaxel-d6** in research is as an internal standard (IS) for the quantitative analysis of Cabazitaxel in biological matrices. In pharmacokinetic and pharmacodynamic studies, the accurate measurement of drug concentrations is paramount. The use of a stable isotope-labeled internal standard is the gold standard in mass

spectrometry-based bioanalysis, as it allows for the precise quantification of the analyte by correcting for variations in sample preparation and instrument response.

Quantitative Data

The physical and chemical properties of **Cabazitaxel-d6** are summarized in the tables below. These data are essential for the preparation of standards and the development of analytical methods.

Table 1: Physical and Chemical Properties of Cabazitaxel-d6

Property	Value	Reference
Chemical Formula	C ₄₅ H ₅₁ D ₆ NO ₁₄	[1]
Molecular Weight	841.97 g/mol	[1]
CAS Number	1383561-29-2	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and Methanol	[1][2]
Storage Conditions	-20°C for long-term storage	[1][2][3]

Table 2: Mass Spectrometry Parameters for Cabazitaxel and Cabazitaxel-d6

The following table provides the multiple reaction monitoring (MRM) transitions typically used for the quantification of Cabazitaxel with **Cabazitaxel-d6** as the internal standard.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Cabazitaxel	836.4	555.3
Cabazitaxel-d6 (IS)	842.4	561.3

Experimental Protocols

The following protocols are detailed methodologies for the use of **Cabazitaxel-d6** in a typical bioanalytical workflow for the quantification of Cabazitaxel in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Stock and Working Solutions

- **Cabazitaxel-d6** Stock Solution (1 mg/mL): Accurately weigh 1 mg of **Cabazitaxel-d6** and dissolve it in 1 mL of methanol.
- Cabazitaxel Stock Solution (1 mg/mL): Accurately weigh 1 mg of Cabazitaxel and dissolve it in 1 mL of methanol.
- Working Standard Solutions: Serially dilute the Cabazitaxel stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.
- Internal Standard Working Solution (100 ng/mL): Dilute the **Cabazitaxel-d6** stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

- Pipette 100 μ L of human plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
- Add 25 μ L of the 100 ng/mL **Cabazitaxel-d6** internal standard working solution to each tube and vortex briefly.
- Add 500 μ L of methyl tert-butyl ether to each tube.
- Vortex the tubes for 5 minutes to ensure thorough mixing.
- Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a new set of clean tubes.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried residue in 100 μ L of the mobile phase (see LC-MS/MS conditions below) and vortex to dissolve.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

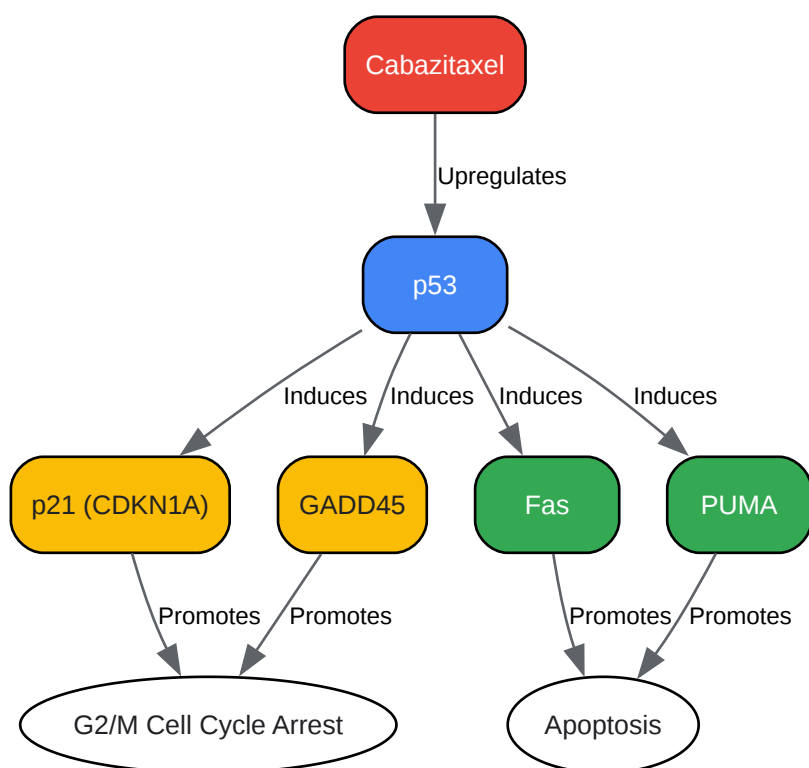
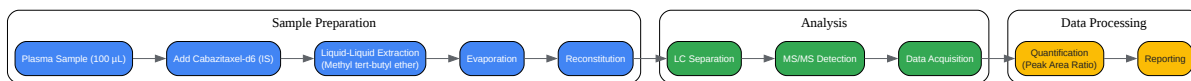
- Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient Program:
 - 0-0.5 min: 20% B
 - 0.5-2.5 min: Ramp to 95% B
 - 2.5-3.5 min: Hold at 95% B
 - 3.5-3.6 min: Return to 20% B
 - 3.6-5.0 min: Equilibrate at 20% B
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Ionization Source Parameters:
 - IonSpray Voltage: 5500 V

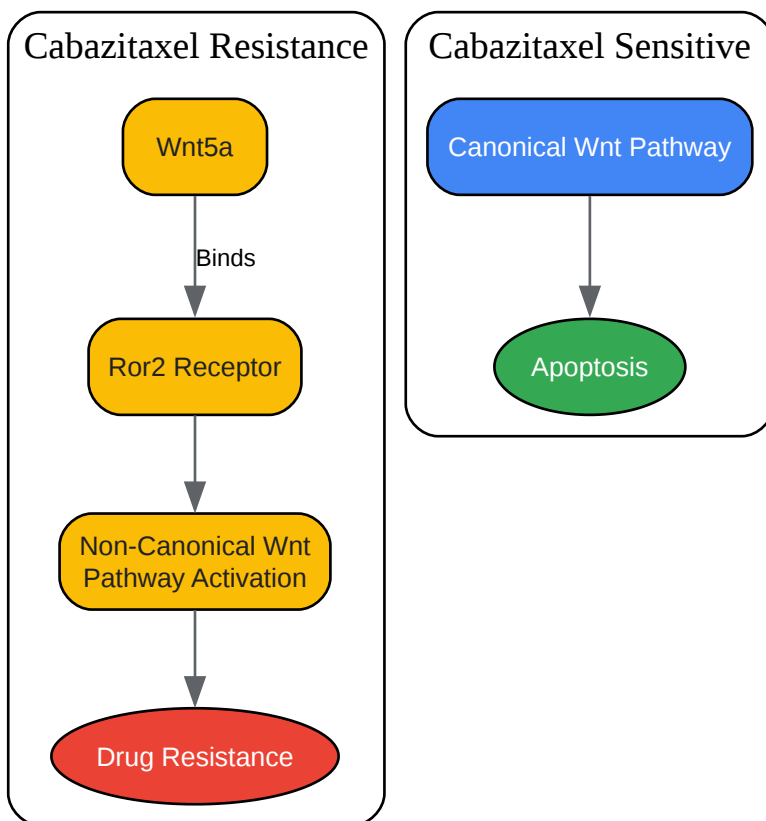
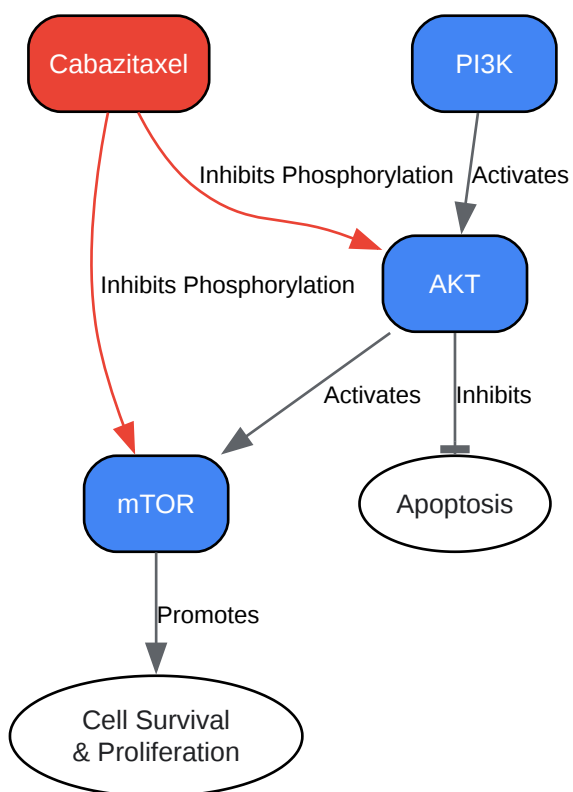
- Temperature: 500°C
- Ion Source Gas 1: 50 psi
- Ion Source Gas 2: 50 psi
- Curtain Gas: 30 psi
- MRM Transitions: As specified in Table 2.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and biological pathways related to Cabazitaxel and its analysis.

Experimental Workflow





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Phone: (601) 213-4426

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